Methyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrimidine ring, the introduction of the sulfonyl group, and the esterification of the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives and sulfonyl-containing molecules. Examples include:
- METHYL 6-[(2-CHLOROBENZENESULFONYL)METHYL]-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- 4-Methylbenzylsulfonyl chloride
Uniqueness
The uniqueness of METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17ClN2O6S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
methyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H17ClN2O6S/c1-28-18(24)16-15(10-29(26,27)14-8-4-12(20)5-9-14)21-19(25)22-17(16)11-2-6-13(23)7-3-11/h2-9,17,23H,10H2,1H3,(H2,21,22,25) |
InChI Key |
XMUZTWFKYDHEIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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